molecular formula C22H23NO11 B12350634 [(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

Cat. No.: B12350634
M. Wt: 477.4 g/mol
InChI Key: DUXJAHFLYZUOPT-HLYXQPBESA-N
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Description

[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a complex organic compound characterized by its multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the oxan-2-yl ring: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of the acetate groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the 1,3-dioxoisoindol-2-yl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetate groups would yield the corresponding alcohols, while oxidation could produce carboxylic acids or ketones.

Scientific Research Applications

[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO11

Molecular Weight

477.4 g/mol

IUPAC Name

[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16?,17-,18+,19+,22+/m0/s1

InChI Key

DUXJAHFLYZUOPT-HLYXQPBESA-N

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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